

Preparation of antimicrobial agents using dimethylmorpholine precursors

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Compound of Interest

Compound Name: 4,6-Dimethylmorpholine-2-carbohydrazide

CAS No.: 1935213-04-9

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Abstract

This application note details the synthetic utility of 2,6-dimethylmorpholine (2,6-DMM) as a privileged scaffold in the development of dual-action antimicrobial agents.[1] We provide validated protocols for two distinct chemical pathways: (1) Reductive Amination to generate sterol biosynthesis inhibitors (Amorolfine-like antifungals), and (2) N-Alkylation to produce Quaternary Ammonium Compounds (QACs) for broad-spectrum antibacterial efficacy.[1] The guide includes mechanistic insights, step-by-step synthetic workflows, and biological validation standards compliant with CLSI guidelines.

Introduction: The Morpholine Advantage

Morpholine rings are ubiquitous in medicinal chemistry due to their favorable pKa (~8.3), metabolic stability, and ability to modulate lipophilicity.[1] However, 2,6-dimethylmorpholine offers a distinct structural advantage over the unsubstituted parent ring.[1] The methyl groups at the C2 and C6 positions introduce steric bulk that can restrict conformational flexibility, enhancing binding affinity to target enzymes such as

-reductase and

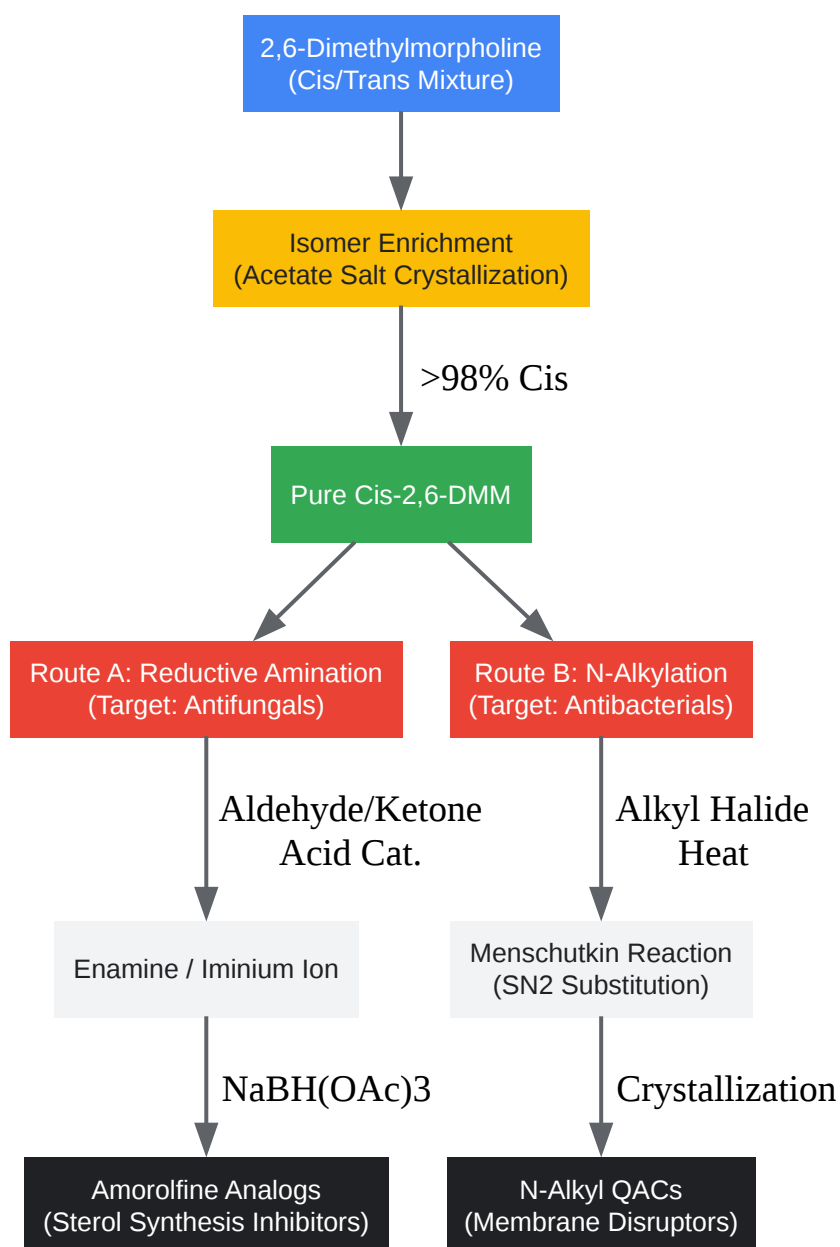
-isomerase in fungi.[1]

Critical Consideration: Stereochemistry 2,6-DMM exists as cis and trans isomers.[1]

- Cis-isomer: Thermodynamically more stable and pharmacologically preferred for antifungal activity (e.g., Amorolfine).[1]
- Trans-isomer: Often considered an impurity in pharmaceutical applications.[1][2]
- Expert Insight: Commercial 2,6-DMM is often a mixture (approx. 70:30 cis:trans).[1] For high-precision applications, purification via acetate salt crystallization is recommended before synthesis (See Section 5).[1]

Strategic Synthetic Workflows

The following diagram illustrates the divergent synthetic pathways based on the desired therapeutic target.



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Figure 1: Divergent synthetic strategies for 2,6-dimethylmorpholine derivatives.

Protocol A: Synthesis of Amorolfine Analogs (Antifungal)

This protocol targets the inhibition of ergosterol biosynthesis. It utilizes a reductive amination strategy, reacting cis-2,6-DMM with a substituted phenyl-propyl aldehyde.^{[1][3]}

Reagents:

- cis-2,6-Dimethylmorpholine (1.2 eq)[1]
- Target Aldehyde (e.g., 3-(4-tert-butylphenyl)-2-methylpropanal) (1.0 eq)[1]
- Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]
- Acetic Acid (glacial)[1]
- Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[1]

Step-by-Step Methodology:

- Schiff Base Formation:
 - Dissolve the target aldehyde (10 mmol) in DCE (30 mL) under atmosphere.
 - Add cis-2,6-dimethylmorpholine (12 mmol).[1]
 - Add glacial acetic acid (10 mmol, 1 eq) to catalyze iminium ion formation.[1]
 - Checkpoint: Stir at room temperature for 1-2 hours. Monitor by TLC (disappearance of aldehyde spot).
- Reduction:
 - Cool the mixture to 0°C.
 - Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 20 minutes. Caution: Gas evolution.[1]
 - Allow the reaction to warm to room temperature and stir overnight (12-16 h).
- Workup:
 - Quench with saturated aqueous

until pH ~8-9.

- Extract with Dichloromethane (DCM) (3 x 20 mL).[1]
- Wash combined organics with brine, dry over

, and concentrate in vacuo.[1]
- Purification:
 - The amine product often streaks on silica. Use flash chromatography with an eluent of Hexane:Ethyl Acetate:Triethylamine (80:19:1).

Protocol B: Synthesis of N-Alkyl QACs (Antibacterial)

This protocol synthesizes Quaternary Ammonium Compounds (QACs).[1] The lipophilic alkyl chain acts as a "molecular spear" to penetrate bacterial membranes.

Reagents:

- 2,6-Dimethylmorpholine (1.0 eq)[1]
- Alkyl Bromide (e.g., 1-Bromododecane) (1.1 eq)[1]
- Base:

(2.0 eq)[1]
- Solvent: Acetonitrile (

)[1]

Step-by-Step Methodology:

- Alkylation (Menschutkin Reaction):
 - In a round-bottom flask, dissolve 2,6-DMM (10 mmol) in Acetonitrile (40 mL).

- Add finely ground anhydrous (20 mmol).
- Add the Alkyl Bromide (11 mmol) dropwise.
- Reflux at 80°C for 12-24 hours.
- Isolation:
 - Filter hot to remove inorganic salts (,).^[1]
 - Cool the filtrate to 0°C. The quaternary salt may precipitate spontaneously.
 - If no precipitate forms, add cold Diethyl Ether to induce crystallization.^[1]
- Validation:
 - NMR Check: Look for the downfield shift of the N-adjacent protons in NMR (approx. 3.0-3.5 ppm) compared to the free amine.

Expertise & Experience: Troubleshooting & Optimization

Enrichment of Cis-Isomer

If your starting material is a mix, you must enrich the cis isomer for antifungal efficacy.

- Protocol: Dissolve the mixture in ethyl acetate. Add acetic acid dropwise (1:1 molar ratio).^[1] Cool to 0-5°C. The cis-2,6-dimethylmorpholine acetate salt crystallizes preferentially.^{[1][2]} Filter and treat with NaOH to recover the free base ^[1].

Structure-Activity Relationship (SAR) Data

For Protocol B (QACs), the chain length is the critical variable.^[1]

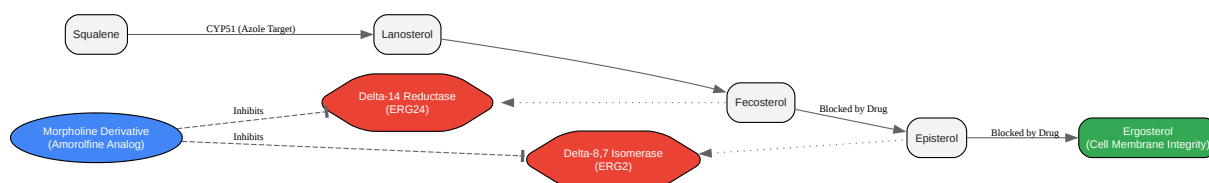
| Alkyl Chain Length | Gram-Positive Activity (S. aureus) | Gram-Negative Activity (E. coli) | Solubility (Water) |
|--------------------|------------------------------------|----------------------------------|--------------------|
| C8 (Octyl) | Low | Very Low | High |
| C12 (Dodecyl) | High | Moderate | Moderate |
| C16 (Hexadecyl) | Very High | Low (Cutoff effect) | Low |
| C18 (Octadecyl) | Moderate | Inactive | Very Low |

Interpretation: C12-C14 represents the "sweet spot" for broad-spectrum activity.[1] C16 is potent against Gram-positives but struggles to penetrate the Gram-negative outer membrane [2].[1]

Biological Evaluation: Self-Validating Systems

Mechanism of Action: Ergosterol Inhibition

The following diagram details how Amorolfine-like derivatives (Protocol A) function.



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Figure 2: Dual-point inhibition of the ergosterol biosynthesis pathway by morpholine derivatives.[1]

MIC Determination (Broth Microdilution)

To validate the synthesized compounds:

- Inoculum: Prepare

CFU/mL of *S. aureus* (ATCC 29213) and *C. albicans* (ATCC 90028).
- Media: Mueller-Hinton Broth (Bacteria) / RPMI 1640 (Fungi).
- Controls (Self-Validation):
 - Positive Control:[1][4] Ciprofloxacin (Bacteria) / Fluconazole (Fungi).[1]
 - Sterility Control: Media only (Must remain clear).
 - Growth Control:[1][5] Media + Bacteria (Must be turbid).
- Endpoint: The lowest concentration showing no visible growth after 24h (Bacteria) or 48h (Fungi).

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